Methyl 3,5-diamino-4-methylbenzoate
Description
Methyl 3,5-diamino-4-methylbenzoate is an aromatic ester characterized by a benzene ring substituted with amino groups at positions 3 and 5, a methyl group at position 4, and a methoxycarbonyl (ester) group at position 1.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.2 g/mol |
IUPAC Name |
methyl 3,5-diamino-4-methylbenzoate |
InChI |
InChI=1S/C9H12N2O2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,10-11H2,1-2H3 |
InChI Key |
FAIUQQCVIWGFGU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1N)C(=O)OC)N |
Canonical SMILES |
CC1=C(C=C(C=C1N)C(=O)OC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Differences
The biological and chemical properties of methyl 3,5-diamino-4-methylbenzoate are influenced by its substitution pattern. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Observations:
Substituent Effects: Amino vs. Halogen Groups: Amino substituents (as in the target compound) enhance polarity and hydrogen bonding, favoring interactions with biological targets like enzymes. In contrast, halogenated analogs (e.g., 3,5-dichloro or dibromo derivatives) exhibit increased lipophilicity, improving membrane permeability but reducing solubility . Positional Isomerism: Shifting amino groups (e.g., from 3,5 to 3,4 positions) alters electronic distribution and steric effects, impacting bioactivity. For example, Methyl 3,4-diaminobenzoate shows anticancer activity, whereas the 3,5-diamino isomer may target inflammatory pathways .
Methyl Group Influence: The 4-methyl group in this compound contributes to steric stabilization and may modulate metabolic stability compared to unmethylated analogs like Methyl 3,5-diaminobenzoate.
Physicochemical Properties
- Solubility: Higher than halogenated analogs due to amino groups but lower than hydroxyl-containing derivatives (e.g., Methyl 3,5-dichloro-4-hydroxybenzoate) .
- Stability: The methyl ester group likely confers greater hydrolytic stability compared to ethyl esters (e.g., Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate) .
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